Lupanine perchlorate
CAS No.: 14691-01-1
Cat. No.: VC21187859
Molecular Formula: C15H25ClN2O5
Molecular Weight: 348.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14691-01-1 |
|---|---|
| Molecular Formula | C15H25ClN2O5 |
| Molecular Weight | 348.82 g/mol |
| IUPAC Name | 7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid |
| Standard InChI | InChI=1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;(H,2,3,4,5) |
| Standard InChI Key | DVZQTPMQQXAHSQ-UHFFFAOYSA-N |
| Isomeric SMILES | C1CCN2CC3CC(C2C1)C[NH+]4C3CCCC4=O.[O-]Cl(=O)(=O)=O |
| SMILES | C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O |
| Canonical SMILES | C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O |
Introduction
Chemical Properties and Structure
Molecular Structure and Formula
Lupanine perchlorate is characterized by the molecular formula C15H25ClN2O5 with a molecular weight of 348.82 g/mol . The compound consists of the lupanine cation combined with the perchlorate anion. The structure features a tetracyclic framework with two nitrogen atoms in a quinolizidine-type arrangement.
Chemical Identifiers
The compound is identified by several registry numbers and chemical identifiers:
Synonyms
The compound is known by multiple synonyms including:
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7,14-Methano-2H,11H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-11-one, dodecahydro-, (7S-(7alpha,7aalpha,14alpha,14abeta))-, monoperchlorate
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(7S,7aR,14S,14aS)-Dodecahydro-7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e] diazocin-11-one Perchlorate
Physical Properties
Lupanine perchlorate exhibits limited solubility in common organic solvents. It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, with improved solubility when heated and sonicated . For laboratory use, the compound is typically stored at -20°C to maintain stability .
Source and Isolation
Natural Sources
Lupanine perchlorate is derived from lupanine, which is naturally found in various legume plants, particularly species of the genus Lupinus (lupins). Wild lupin species serve as significant natural sources of quinolizidine alkaloids, including lupanine .
Alkaloid Content in Lupins
Different Lupinus species contain varying concentrations of alkaloids. Research has identified lupanine as one of the major alkaloids present in all sampled wild lupin species, along with sparteine, 13-hydroxylupanine, and multiflorine . The perchlorate salt is synthesized from the naturally occurring lupanine for improved stability and research applications.
Isolation Techniques
The isolation of lupanine from lupin species typically involves extraction procedures followed by chromatographic techniques. The extracted lupanine can then be converted to its perchlorate salt form through reaction with perchloric acid under controlled conditions. Thin-layer chromatography (TLC) is commonly used for identification and characterization, with detection using the Dragendorff reagent .
Pharmacological Activities
Receptor Binding Properties
Lupanine perchlorate demonstrates significant pharmacological activity at neuronal receptors. Studies have shown that it has binding affinity for nicotinic acetylcholine receptors (nAChR) with a Ki value of 500 nM, while exhibiting much weaker affinity for muscarinic receptors with a Ki value of 11,000 nM . This selective binding profile suggests potential applications in neurological research and therapy.
Antidiabetic Effects
Lupanine has demonstrated notable antidiabetic properties. Research indicates that it functions as an insulin secretagogue, stimulating insulin release from pancreatic β cells specifically under hyperglycemic conditions . This mechanism is attributed to its ability to block ATP-sensitive potassium (KATP) channels. In experimental studies, lupanine at doses of 20 mg/kg body weight has shown significant hypoglycemic effects without causing hypoglycemia .
Antimicrobial and Antifungal Properties
Lupanine exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungicidal properties against organisms such as Aspergillus niger . These properties suggest potential applications in the development of new antimicrobial agents.
Toxicological Profile
Acute Toxicity
In toxicity studies with rats, lupanine has shown a lethal dose 50 (LD50) of 1,464 mg/kg body weight by oral intake . This relatively high LD50 value indicates moderate acute toxicity. It is worth noting that therapeutic doses being investigated (such as 20 mg/kg for antidiabetic effects) are approximately 80-fold lower than this LD50 value .
Research Applications
Analytical Reference Standard
Lupanine perchlorate serves as a fully characterized chemical compound used as a reference standard for the active pharmaceutical ingredient (API) lupanine . It is employed in analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development .
Pharmacological Research
The compound has been utilized in research investigating its binding affinity for nicotinic and muscarinic receptors, contributing to understanding of cholinergic systems . It has also been studied in comparison with sparteine regarding ganglioplegic activities and receptor affinities.
Diabetes Research
Significant research has focused on the antidiabetic properties of lupanine, with studies exploring its effects on glucose tolerance and biochemical parameters in type 2 diabetes models . Recent investigations have examined combinations of lupanine with other compounds, such as gamma conglutin (Cγ), to enhance antidiabetic effects .
Analytical Methods
Detection and Characterization
Several analytical techniques are employed for the detection and characterization of lupanine perchlorate:
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Thin-layer chromatography (TLC) using aluminum plates covered with silica gel 60 GF254 and visualization with Dragendorff reagent
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Gas chromatography-mass spectrometry (GC-MS) for purity evaluation
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High-performance liquid chromatography (HPLC) for quantitative analysis
Sample Preparation
For research applications, stock solutions of lupanine perchlorate can be prepared in appropriate solvents, with heating and sonication recommended to enhance solubility . Special storage considerations include:
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Storage at -80°C allows use within 6 months
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Storage at -20°C limits use to within 1 month
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Separate packaging is recommended to avoid degradation from repeated freezing and thawing
Comparative Analysis
Comparison with Related Alkaloids
Lupanine perchlorate shares structural similarities with other quinolizidine alkaloids such as sparteine. Research has compared these compounds in terms of their pharmacological activities, particularly regarding their interactions with cholinergic receptors. While both compounds affect neuronal signaling, they exhibit different receptor binding profiles and potencies.
Structure-Activity Relationships
The tetracyclic structure of lupanine, with its quinolizidine core, contributes significantly to its biological activities. The formation of the perchlorate salt modifies its physicochemical properties while preserving the fundamental pharmacological characteristics of the parent compound.
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